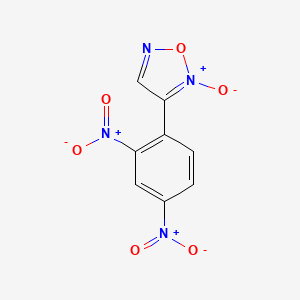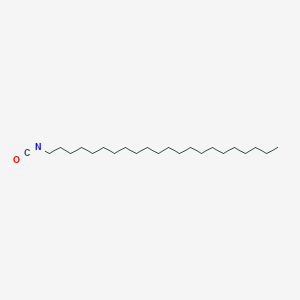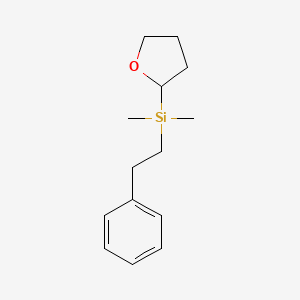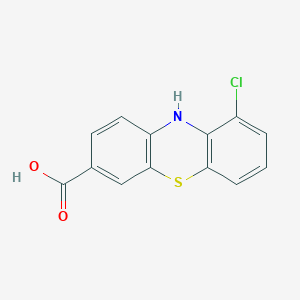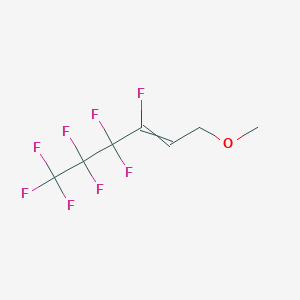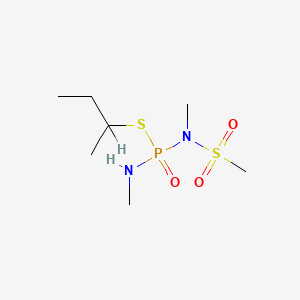
Phosphorodiamidothioic acid, N,N'-dimethyl-N-(methylsulfonyl)-, S-(1-methylpropyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphorodiamidothioic acid, N,N’-dimethyl-N-(methylsulfonyl)-, S-(1-methylpropyl) ester is a chemical compound with the molecular formula C8H19N2O4PS2.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phosphorodiamidothioic acid, N,N’-dimethyl-N-(methylsulfonyl)-, S-(1-methylpropyl) ester involves several steps. Typically, the process begins with the reaction of dimethylamine with phosphorodiamidothioic acid.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves the use of large reactors, controlled temperatures, and specific catalysts to facilitate the reactions .
Analyse Des Réactions Chimiques
Types of Reactions
Phosphorodiamidothioic acid, N,N’-dimethyl-N-(methylsulfonyl)-, S-(1-methylpropyl) ester undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce this compound.
Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
Phosphorodiamidothioic acid, N,N’-dimethyl-N-(methylsulfonyl)-, S-(1-methylpropyl) ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mécanisme D'action
The mechanism of action of Phosphorodiamidothioic acid, N,N’-dimethyl-N-(methylsulfonyl)-, S-(1-methylpropyl) ester involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also interact with cellular pathways, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phosphorodiamidothioic acid, N-formyl-N,N’-dimethyl-N’-(methylsulfonyl)-, S-(1-methylpropyl) ester
- Phosphorodiamidothioic acid, N,N’-dimethyl-N-(methylsulfonyl)-, S-(2-methylpropyl) ester
Uniqueness
Phosphorodiamidothioic acid, N,N’-dimethyl-N-(methylsulfonyl)-, S-(1-methylpropyl) ester is unique due to its specific ester group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Propriétés
Numéro CAS |
93501-65-6 |
|---|---|
Formule moléculaire |
C7H19N2O3PS2 |
Poids moléculaire |
274.3 g/mol |
Nom IUPAC |
N-[butan-2-ylsulfanyl(methylamino)phosphoryl]-N-methylmethanesulfonamide |
InChI |
InChI=1S/C7H19N2O3PS2/c1-6-7(2)14-13(10,8-3)9(4)15(5,11)12/h7H,6H2,1-5H3,(H,8,10) |
Clé InChI |
ZPIJKCPQQBEQKV-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)SP(=O)(NC)N(C)S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



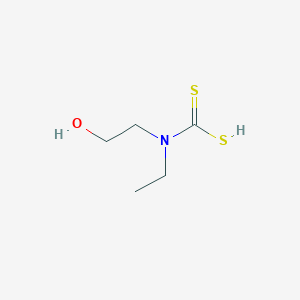
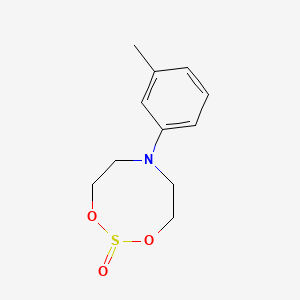
![5-Azido-2-[3-(4-azidophenyl)-3-oxoprop-1-en-1-yl]benzene-1-sulfonic acid](/img/structure/B14357787.png)
![1-[3-(Benzenesulfonyl)propoxy]-2-chlorobenzene](/img/structure/B14357791.png)
![1-{2-[(Dimethylamino)methyl]benzyl}cyclopentanol](/img/structure/B14357796.png)
